1-Nonanoylaziridine
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Overview
Description
1-Nonanoylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a nonanoyl group attached to the aziridine ring. Aziridines are known for their significant reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nonanoylaziridine can be synthesized through various methods, including the reaction of aziridine with nonanoic acid or its derivatives. One common approach involves the use of nonanoyl chloride and aziridine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of aziridine with nonanoic acid derivatives under controlled conditions. The process may include purification steps such as distillation or recrystallization to obtain the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Nonanoylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with this compound under mild conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonanoic acid derivatives, while reduction can produce various amines .
Scientific Research Applications
1-Nonanoylaziridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: this compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Nonanoylaziridine involves its reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to ring-opening reactions. These interactions are crucial in its role as an intermediate in organic synthesis and its potential biological activities .
Comparison with Similar Compounds
Aziridine: The parent compound of 1-Nonanoylaziridine, known for its high reactivity and use in polymer chemistry.
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity but different ring strain and properties.
Ethylenimine: Another three-membered nitrogen heterocycle with applications in polymerization and medicinal chemistry
Uniqueness: this compound is unique due to the presence of the nonanoyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other aziridines and valuable in specialized applications .
Properties
CAS No. |
63021-51-2 |
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Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-(aziridin-1-yl)nonan-1-one |
InChI |
InChI=1S/C11H21NO/c1-2-3-4-5-6-7-8-11(13)12-9-10-12/h2-10H2,1H3 |
InChI Key |
NBIRNIFJIBJTTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)N1CC1 |
Origin of Product |
United States |
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